molecular formula C12H14F3N B8430311 1-[4-(Trifluoromethyl)phenyl]piperidine

1-[4-(Trifluoromethyl)phenyl]piperidine

Cat. No. B8430311
M. Wt: 229.24 g/mol
InChI Key: URGBNJOCJKXBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05831128

Procedure details

In accordance with the GWI, 2.0 mmol of 4-chlorobenzotrifluoride, 2.4 mmol of piperidine, 2.8 mmol of potassium tert-butoxide, 0.4 mmol of lithium bromide, 1.0 mol-% (9.4 mg) of palladacycle ((trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II) in 10 ml of toluene are reacted. 4-Trifluoromethylphenylpiperidine and 3-trifluoromethylphenylpiperidine in the ratio 6:1 are obtained in 65% yield.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.CC(C)([O-])C.[K+].[Br-].[Li+]>C1(C)C=CC=CC=1>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:3][CH:4]=1.[F:9][C:8]([F:11])([F:10])[C:5]1[CH:4]=[C:3]([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:2]=[CH:7][CH:6]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
2.4 mmol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2.8 mmol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.4 mmol
Type
reactant
Smiles
[Br-].[Li+]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Smiles
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1CCCCC1)(F)F
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1CCCCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05831128

Procedure details

In accordance with the GWI, 2.0 mmol of 4-chlorobenzotrifluoride, 2.4 mmol of piperidine, 2.8 mmol of potassium tert-butoxide, 0.4 mmol of lithium bromide, 1.0 mol-% (9.4 mg) of palladacycle ((trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II) in 10 ml of toluene are reacted. 4-Trifluoromethylphenylpiperidine and 3-trifluoromethylphenylpiperidine in the ratio 6:1 are obtained in 65% yield.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.CC(C)([O-])C.[K+].[Br-].[Li+]>C1(C)C=CC=CC=1>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:3][CH:4]=1.[F:9][C:8]([F:11])([F:10])[C:5]1[CH:4]=[C:3]([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:2]=[CH:7][CH:6]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
2.4 mmol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2.8 mmol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.4 mmol
Type
reactant
Smiles
[Br-].[Li+]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Smiles
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1CCCCC1)(F)F
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1CCCCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.